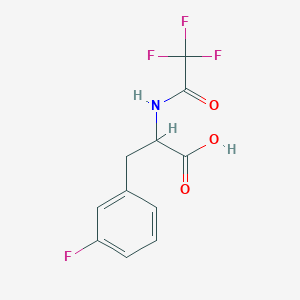

3-Fluoro-N-(trifluoroacetyl)phenylalanine

描述

Contextualization within Fluorinated Amino Acid Research

The incorporation of fluorine into amino acids has become a powerful tool in drug discovery and protein engineering. nbinno.com The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts unique physicochemical properties to the amino acid without significantly increasing its size. nih.govpsu.edu This modification can profoundly influence a molecule's acidity, basicity, hydrophobicity, and metabolic stability. nih.govresearchgate.net

Fluorinated amino acids like 3-fluorophenylalanine, the core of the titular compound, are utilized to enhance the properties of peptides and proteins. These enhancements can lead to improved thermal and chemical stability, increased resistance to enzymatic degradation, and altered binding affinities for biological targets. researchgate.net Furthermore, the presence of the ¹⁹F isotope provides a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to study protein structure, folding, and interactions in complex biological environments. nbinno.com The strategic placement of fluorine on the phenyl ring, as in 3-fluorophenylalanine, can alter electronic properties and conformational preferences, making it a valuable tool for creating peptides with tailored functions. nih.gov

Table 1: Key Physicochemical and Biological Effects of Fluorine Substitution in Amino Acids

Significance of N-Trifluoroacetylation in Peptide and Protein Chemistry Research

The trifluoroacetyl (Tfa) group is a significant functional moiety in peptide chemistry, primarily known for its role as an amino-protecting group. Its strong electron-withdrawing nature makes the amide bond it forms susceptible to cleavage under mild basic conditions, providing orthogonality to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). acs.orgarkat-usa.org This characteristic is crucial for complex, multi-step peptide syntheses.

Historical Development of Research on 3-Fluoro-N-(trifluoroacetyl)phenylalanine Analogues

The research trajectory of compounds like this compound is built upon decades of foundational work in fluorine chemistry and peptide synthesis. The exploration of fluorinated amino acids began in the mid-20th century, spurred by the discovery that fluorine substitution could dramatically improve the biological properties of molecules. numberanalytics.com

Early synthetic methods for producing fluorinated phenylalanines were often complex and lacked stereocontrol. Over the years, a diverse array of more sophisticated synthetic strategies has been developed. These methods allow for precise control over the position of the fluorine atom on the aromatic ring and the stereochemistry of the amino acid. The development of these synthetic routes has been crucial for making a wide range of fluorophenylalanine analogues accessible for research. nih.govresearchgate.net

Table 2: Selected Synthetic Approaches for Fluorinated Phenylalanine Analogues

The parallel evolution of peptide synthesis, particularly the solid-phase methods pioneered by Merrifield, brought protecting groups to the forefront. The trifluoroacetyl group was investigated for its unique cleavage properties. The convergence of these two fields—advanced synthetic methods for fluorinated amino acids and the sophisticated use of protecting groups in peptide chemistry—has enabled the creation and investigation of precisely modified building blocks like this compound for advanced applications in chemical biology and drug development.

Structure

3D Structure

属性

CAS 编号 |

39801-55-3 |

|---|---|

分子式 |

C11H9F4NO3 |

分子量 |

279.19 g/mol |

IUPAC 名称 |

3-(3-fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

InChI |

InChI=1S/C11H9F4NO3/c12-7-3-1-2-6(4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) |

InChI 键 |

PBRPOSBJIMMHOF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)NC(=O)C(F)(F)F |

产品来源 |

United States |

Synthetic Methodologies for 3 Fluoro N Trifluoroacetyl Phenylalanine and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Approaches

Creating the specific stereoisomers of 3-Fluoro-N-(trifluoroacetyl)phenylalanine requires precise control over the formation of the chiral center at the alpha-carbon. This is achieved through various asymmetric synthesis techniques, including catalytic methods, the use of chiral auxiliaries, and biocatalytic transformations. These approaches typically focus on the synthesis of a 3-fluorophenylalanine precursor, which is then acylated.

Asymmetric Catalysis in the Synthesis of this compound Precursors

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of amino acids. One of the most effective methods involves the asymmetric hydrogenation of a prochiral enamide precursor, such as an N-acyl-α,β-dehydroamino acid. researchgate.net For the synthesis of a 3-fluorophenylalanine precursor, this approach would start with a 3-fluorocinnamic acid derivative.

The general process involves reacting 3-fluorobenzaldehyde (B1666160) with N-acetylglycine to form an azalactone, which is then hydrolyzed to yield the corresponding α-amidocinnamic acid. nih.gov This precursor is then hydrogenated using a chiral transition-metal catalyst, typically based on rhodium or ruthenium complexed with a chiral phosphine ligand. The choice of ligand is critical for achieving high enantioselectivity. For instance, ferrocene-based ligands like Me-BoPhoz have been successfully used in the asymmetric hydrogenation of similar substrates, achieving high conversions and enantiomeric excess (ee). nih.gov

Another catalytic approach is the Negishi cross-coupling reaction. This method involves coupling an aryl halide (e.g., 1-bromo-3-fluorobenzene) with an organozinc homoenolate of a protected iodoalanine, catalyzed by a palladium(0) complex. nih.gov This strategy directly forms the carbon skeleton of the desired fluorinated phenylalanine with the stereocenter already established in the iodoalanine starting material. nih.gov

| Method | Precursor(s) | Catalyst/Ligand Example | Key Transformation | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | N-acetyl-3-fluoro-α,β-dehydro-phenylalanine | Rh-Me-BoPhoz | Reduction of C=C double bond | Up to 94% nih.gov |

| Negishi Cross-Coupling | 1-Bromo-3-fluorobenzene (B1666201) + Zn homoenolate of (R)-iodoalanine | Pd(0) complex | Aryl-alkyl C-C bond formation | High enantioselectivity reported nih.gov |

Chiral Auxiliary Strategies for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For amino acid synthesis, auxiliaries like fluorinated oxazolidinones (FOX) or picolinamide can be employed. nih.govcyu.fr

In a typical sequence, the chiral auxiliary is attached to a glycine (B1666218) enolate equivalent. This chiral glycine synthon then undergoes diastereoselective alkylation with a 3-fluorobenzyl halide. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary reveals the enantiomerically enriched 3-fluorophenylalanine. The picolinamide auxiliary has been used effectively in the α-fluorination of phenylalanine derivatives, demonstrating its utility in controlling stereochemistry in fluorinated systems. nih.gov

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. uw.edu.pl Enzymes can perform reactions with exceptional stereo- and regioselectivity under mild conditions. For the synthesis of fluorinated phenylalanines, enzymes such as phenylalanine aminomutase (PAM) and transaminases are of particular interest. nih.govmdpi.com

Phenylalanine aminomutase (PAM) from Taxus chinensis has been shown to catalyze the addition of ammonia (B1221849) to fluorinated (E)-cinnamic acids. nih.gov When m-fluoro-(E)-cinnamic acid is used as a substrate, PAM can produce (S)-3-fluorophenylalanine with excellent enantioselectivity (>99% ee). nih.gov

Engineered transaminases are also widely used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com In this context, 3-fluoro-phenylpyruvic acid would serve as the precursor. The transaminase enzyme facilitates the transfer of an amino group from an amine donor (like L-alanine) to the ketone, creating the chiral center of 3-fluorophenylalanine with high stereopurity. acs.org The choice of enzyme is crucial, as different transaminases can produce either the (R)- or (S)-enantiomer.

Regioselective Fluorination Strategies for Phenylalanine Derivatives

The introduction of the fluorine atom at the C-3 position of the phenyl ring must be precise. This can be accomplished either by introducing the fluorine atom late in the synthetic sequence to an existing phenylalanine scaffold or by starting with a molecule that already contains the fluorine atom in the correct position.

Late-Stage Fluorination Methodologies

Late-stage fluorination (LSF) is the introduction of a fluorine atom into a complex molecule at one of the final steps of its synthesis. nih.gov This strategy is highly desirable in medicinal chemistry as it allows for the rapid generation of fluorinated analogues from advanced intermediates. mpg.dempg.de

For a molecule like N-(trifluoroacetyl)phenylalanine, LSF would involve the direct C-H fluorination of the aromatic ring. This is a challenging transformation that often requires specialized reagents and catalysts. Palladium-catalyzed methods have been developed for the C–H fluorination of arenes using electrophilic fluorinating reagents like Selectfluor. mpg.de Directing groups are often necessary to achieve high regioselectivity. For phenylalanine derivatives, the amide group in the backbone can act as a directing group to guide the fluorination to the ortho positions of the phenyl ring. However, achieving meta-fluorination selectively is more challenging and may require substrates with specific blocking groups or the use of catalysts that favor meta-functionalization. A palladium-catalyzed C(sp2)–H functionalization of phenylalanine using a troponyl carbonyl directing group has been reported, which could potentially be adapted for fluorination. acs.org

Fluorination of Precursors Followed by Derivatization

A more traditional and often more reliable approach is to begin the synthesis with a commercially available, pre-fluorinated building block. rsc.org For this compound, a common starting material would be 3-fluorobenzaldehyde.

This precursor can be used in the Erlenmeyer-Plöchl (azalactone) synthesis. nih.gov In this method, 3-fluorobenzaldehyde is condensed with N-acetylglycine and acetic anhydride to form an oxazolone (B7731731) (azalactone). nih.gov This intermediate can then be converted to N-acetyl-3-fluorophenylalanine through reductive ring-opening. The resulting racemic N-acetyl-3-fluorophenylalanine can then be resolved to isolate the desired enantiomer. Finally, the acetyl group can be exchanged for a trifluoroacetyl group under standard acylation conditions.

| Strategy | Starting Material | Key Reagent/Method | Advantages | Challenges |

|---|---|---|---|---|

| Late-Stage Fluorination | N-(trifluoroacetyl)phenylalanine | Pd-catalyst + Electrophilic Fluorinating Agent (e.g., Selectfluor) | Rapid access to analogues from a common intermediate. | Achieving meta-regioselectivity can be difficult; harsh conditions may be required. nih.gov |

| Fluorination of Precursors | 3-Fluorobenzaldehyde | Erlenmeyer-Plöchl (azalactone) synthesis | Unambiguous placement of the fluorine atom; uses readily available starting materials. | Longer synthetic route; may require resolution of a racemic intermediate. nih.gov |

N-Trifluoroacetylation Protocols and Protecting Group Chemistry

The direct acylation of the amino group of 3-fluorophenylalanine with a trifluoroacetylating agent is a key step in the synthesis of the target compound. This transformation requires careful consideration of reaction conditions to ensure high yield and purity, often necessitating the use of protecting groups for other reactive functionalities if present.

Optimization of Trifluoroacetylation Yields and Purity

The N-trifluoroacetylation of 3-fluorophenylalanine is most commonly achieved using trifluoroacetic anhydride (TFAA) as the acylating agent. The optimization of this reaction is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied during optimization include the stoichiometry of reagents, reaction temperature, and reaction time.

The reaction generally proceeds by dissolving 3-fluorophenylalanine in a suitable solvent, followed by the addition of TFAA. Anhydrous conditions are often preferred to prevent the hydrolysis of the anhydride. The choice of solvent can influence the reaction rate and solubility of the starting materials and products.

| Parameter | Condition | Effect on Yield and Purity |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | DCM is a common choice due to its inertness and ease of removal. THF can also be used. |

| TFAA Stoichiometry | 1.1 to 2.0 equivalents | A slight excess of TFAA is typically used to ensure complete conversion of the amino acid. A large excess can lead to side reactions. |

| Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature. |

| Reaction Time | 1 to 4 hours | Reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal time for completion. |

This table represents a general approach to optimization. Specific values would be determined experimentally.

Sequential Synthesis of this compound

A sequential synthesis approach allows for the construction of this compound from simpler, more readily available starting materials. A common strategy involves the synthesis of the 3-fluorophenylalanine backbone followed by the N-trifluoroacetylation step.

One potential synthetic route begins with 3-fluorobenzaldehyde. This can be converted to an intermediate such as an azlactone, which upon reduction and hydrolysis yields 3-fluorophenylalanine. A key reaction in this sequence is the Erlenmeyer-Plöchl reaction, where the aldehyde is condensed with N-acetylglycine to form the azlactone. Subsequent steps would involve the reduction of the double bond in the azlactone and hydrolysis of both the acetyl group and the ester to yield the free amino acid.

Following the synthesis of 3-fluorophenylalanine, the N-trifluoroacetylation is carried out as described in the previous section. Protecting group chemistry plays a vital role in such multi-step syntheses. For instance, the carboxylic acid group of an intermediate amino acid may be protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions during subsequent transformations. This protecting group would then be removed in the final steps of the synthesis. Common protecting groups for the amino function, such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), are generally not employed in this specific sequence as the goal is the direct trifluoroacetylation of the free amino group. creative-peptides.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of synthetic intermediates and the final this compound product are critical for obtaining a compound of high purity. The choice of technique depends on the physical and chemical properties of the compound at each stage.

Column Chromatography: This is a widely used technique for the purification of organic compounds. For N-trifluoroacetylated amino acids, silica gel is a common stationary phase. The choice of eluent (mobile phase) is crucial for effective separation. A gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate, is often employed. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired, more polar product. The progress of the separation is monitored by TLC. For acidic compounds like the target molecule, the addition of a small amount of acetic acid or trifluoroacetic acid to the eluent can improve the peak shape and separation efficiency. reddit.com

| Compound Type | Stationary Phase | Typical Eluent System (Gradient) |

| N-Trifluoroacetylated Amino Acid Ester (Intermediate) | Silica Gel | Hexane / Ethyl Acetate |

| This compound (Final Product) | Silica Gel | Dichloromethane / Methanol or Hexane / Ethyl Acetate with Acetic Acid |

This table provides general guidance; specific solvent ratios are determined experimentally.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and is determined experimentally. Common solvents for the recrystallization of amino acid derivatives include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexane.

Extraction: Liquid-liquid extraction is often used during the work-up of the reaction mixture to separate the product from unreacted reagents and by-products. For example, after N-trifluoroacetylation, the reaction mixture might be diluted with an organic solvent and washed with water or a mild aqueous base to remove excess trifluoroacetic acid and other water-soluble impurities.

The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformation Studies of 3 Fluoro N Trifluoroacetyl Phenylalanine

Reactivity of the Trifluoroacetyl Group

The trifluoroacetyl group is a powerful electron-withdrawing moiety that significantly influences the reactivity of the adjacent amide bond. This section details the hydrolytic stability and potential for transamidation reactions associated with this functional group.

Hydrolytic Stability and Deacylation Mechanisms

The N-trifluoroacetyl group, while a useful protecting group in synthesis, exhibits distinct stability characteristics under different pH conditions. The strong inductive effect of the trifluoromethyl group renders the amide carbonyl highly electrophilic and thus susceptible to nucleophilic attack.

Under basic conditions (pH > 10), the trifluoroacetylamide bond is readily cleaved. The deacylation proceeds through a standard base-catalyzed hydrolysis mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the free amine and trifluoroacetate. This lability under basic conditions is a key feature that distinguishes the trifluoroacetyl group from other N-acyl protecting groups used in peptide chemistry.

Conversely, in acidic media, the trifluoroacetyl group is remarkably stable. Amide bonds are generally resistant to acid hydrolysis, requiring harsh conditions such as concentrated acid and elevated temperatures for cleavage. The electron-withdrawing nature of the trifluoromethyl group further disfavors protonation of the amide nitrogen, making acid-catalyzed hydrolysis even more challenging. This stability allows for the selective removal of other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, in the presence of a trifluoroacetyl group.

The table below summarizes the general hydrolytic stability of the N-trifluoroacetyl group compared to other common N-acyl groups.

| N-Acyl Group | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |

| Trifluoroacetyl | High | Low |

| Acetyl | High | Moderate |

| Benzoyl | High | Moderate |

This table presents qualitative comparisons based on general principles of amide chemistry.

Transamidation Reactions Involving N-Trifluoroacetyl Moieties

Transamidation is a process where the acyl group of an amide is transferred to a different amine. Due to the high electrophilicity of the carbonyl carbon in the N-trifluoroacetyl group, 3-Fluoro-N-(trifluoroacetyl)phenylalanine is expected to be a good substrate for transamidation reactions. This reaction is typically catalyzed by acids or bases, or can be driven by the use of a large excess of the incoming amine.

The general mechanism involves the nucleophilic attack of an amine on the activated carbonyl carbon of the N-trifluoroacetyl group, proceeding through a tetrahedral intermediate. The reaction is often reversible, and the position of the equilibrium is dependent on the relative nucleophilicity and concentration of the competing amines. While direct transamidation can be challenging due to the stability of the amide bond, the activation provided by the trifluoromethyl group facilitates this transformation.

Reactivity of the Fluoro Substituent on the Phenyl Ring

The fluorine atom at the 3-position of the phenyl ring introduces specific reactivity patterns, primarily related to nucleophilic aromatic substitution and carbon-fluorine bond activation.

C-F Bond Activation and Functionalization Strategies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, transition-metal catalysis has emerged as a powerful tool for the functionalization of C-F bonds. mdpi.combaranlab.org Various catalytic systems, primarily based on palladium, nickel, and rhodium, have been developed for the cross-coupling of aryl fluorides with a range of nucleophiles and coupling partners. nih.govresearchgate.net

These transformations typically involve the oxidative addition of the C-F bond to a low-valent metal center. For this compound, such strategies could potentially be employed to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds at the 3-position of the phenyl ring. For example, palladium-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions could be envisioned, although the specific conditions would need to be optimized for this substrate. The directing ability of the amide or carboxylate group could also play a role in facilitating C-F bond activation. nih.gov

Reactions Involving the Phenylalanine Backbone

The phenylalanine backbone of the molecule, consisting of the chiral alpha-carbon, the carboxylic acid, and the N-acylated amino group, allows for a variety of reactions typical of N-protected amino acids.

The carboxylic acid moiety can undergo standard transformations. For instance, it can be esterified under acidic conditions with an alcohol, or converted to an acid chloride using reagents like thionyl chloride, which can then be reacted with amines to form amides. lookchem.com Coupling reactions with other amino acids or amines to form peptide bonds are also feasible using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The alpha-carbon of the phenylalanine backbone is a stereocenter. While reactions involving this center can lead to racemization, the N-trifluoroacetyl group is known to be effective in suppressing racemization during peptide coupling reactions. However, under strongly basic conditions, deprotonation of the alpha-carbon to form an enolate is possible, which would lead to loss of stereochemical integrity. youtube.com

Finally, the benzylic protons of the side chain are generally unreactive but could potentially be functionalized through radical-based or certain metal-catalyzed C-H activation strategies.

Stereochemical Inversion and Epimerization Studies

The stereochemical integrity of the α-carbon is a critical aspect of amino acid chemistry, particularly in peptide synthesis. Epimerization, the change in configuration at one of several chiral centers in a molecule, can occur under various conditions, leading to the formation of diastereomers. For N-acyl amino acids like this compound, the primary mechanism of epimerization at the α-carbon involves the formation of an oxazolone (B7731731) (or azlactone) intermediate. This process is typically base-catalyzed, where a base abstracts the α-proton, leading to a planar, achiral enolate intermediate which can be reprotonated from either face, resulting in a mixture of stereoisomers.

The trifluoroacetyl (TFA) protecting group, being strongly electron-withdrawing, can influence the acidity of the α-proton. While this might suggest an increased susceptibility to base-catalyzed epimerization, the TFA group is also known to be relatively stable under acidic conditions used for the removal of other protecting groups like Boc. In the context of peptide synthesis, the choice of coupling reagents and reaction conditions is crucial to minimize epimerization. For instance, the use of certain additives like 1-hydroxybenzotriazole (B26582) (HOBt) with carbodiimide (B86325) coupling agents is a common strategy to suppress racemization by minimizing the lifetime of the reactive oxazolone intermediate.

While no specific studies on the epimerization of this compound were found, research on N-methylated amino acids has shown that epimerization can be a significant side reaction during peptide synthesis, particularly when coupling sterically hindered residues. The degree of epimerization is sequence-dependent and influenced by the nature of the activating agent and the nucleophile.

Table 1: Factors Influencing Epimerization of N-Acyl Amino Acids

| Factor | Influence on Epimerization | Rationale |

| Base Strength | Increased epimerization with stronger bases | Facilitates the abstraction of the α-proton, promoting oxazolone formation. |

| Protecting Group | Electron-withdrawing groups can increase α-proton acidity. | The trifluoroacetyl group is strongly electron-withdrawing. |

| Coupling Reagent | Choice of reagent can mitigate or enhance epimerization. | Reagents that form highly reactive intermediates can increase the risk. |

| Reaction Temperature | Higher temperatures generally increase epimerization rates. | Provides the necessary activation energy for proton abstraction and oxazolone formation. |

| Solvent | Polar aprotic solvents can influence reaction rates. | Solvent polarity can affect the stability of charged intermediates. |

Side-Chain Functionalization and Derivatization

The phenyl ring of this compound is the primary site for side-chain functionalization. The fluorine atom at the 3-position acts as a meta-director for electrophilic aromatic substitution, although the amino acid side chain itself can influence the regioselectivity of such reactions. The N-trifluoroacetyl group provides protection to the amino function, allowing for a wider range of chemical transformations on the side chain that might not be compatible with a free amine.

Derivatization of fluorinated phenylalanines is a key strategy for developing novel amino acids with unique properties for incorporation into peptides and proteins. Common side-chain functionalization reactions for aromatic amino acids include:

Nitration: Introduction of a nitro group onto the aromatic ring, which can be subsequently reduced to an amino group, allowing for further derivatization.

Halogenation: Further halogenation of the phenyl ring can be achieved under specific conditions.

Acylation: Friedel-Crafts acylation can introduce a keto group, although the deactivating effect of the fluorine and the carboxylic acid moiety needs to be considered.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, are powerful tools for introducing new carbon-carbon bonds to the aromatic ring, starting from a halogenated precursor.

While the phenylalanine side chain is generally considered non-reactive, under certain conditions, such as treatment with strong oxidizing agents, the benzylic carbon can be oxidized. However, such harsh conditions would likely affect other functional groups in the molecule.

The N-trifluoroacetyl group itself can be involved in derivatization. For analytical purposes, N-trifluoroacetyl amino acid esters are commonly prepared for gas chromatography-mass spectrometry (GC-MS) analysis due to their volatility. The carboxylic acid can also be converted to various derivatives such as esters, amides, or acid chlorides.

Table 2: Potential Side-Chain and Functional Group Derivatizations

| Reaction Type | Reagents/Conditions | Potential Product |

| ** |

Applications of 3 Fluoro N Trifluoroacetyl Phenylalanine in Advanced Chemical Synthesis and Biochemistry Excluding Clinical Human Data

Utilization as a Building Block in Peptide Synthesis Research

The incorporation of non-canonical amino acids like 3-Fluoro-N-(trifluoroacetyl)phenylalanine into peptide chains is a key strategy for creating novel molecular architectures with tailored properties. The presence of both a 3-fluoro and an N-trifluoroacetyl group makes this compound a particularly interesting building block.

Incorporation into Peptidomimetic Structures

This compound serves as a valuable building block in the synthesis of peptidomimetics, which are compounds designed to mimic or block the biological function of natural peptides. The trifluoroacetyl group can act as a protecting group for the amine functionality during solid-phase peptide synthesis (SPPS). While often removed in the final steps, in some research contexts, the trifluoroacetyl group may be retained to study its impact on the peptidomimetic's properties.

The incorporation of fluorinated amino acids can enhance the metabolic stability of peptides. The strong carbon-fluorine bond is resistant to enzymatic degradation, which can increase the in vivo half-life of peptide-based compounds in preclinical studies. nih.gov The trifluoroacetyl group, being a moderately stable protecting group, can be selectively removed under specific alkaline conditions, offering orthogonality in complex synthetic routes. arkat-usa.org

Role in Modulating Peptide Conformation and Stability

The introduction of fluorine into a peptide backbone can significantly influence its conformation and stability. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring of phenylalanine, potentially leading to changes in intramolecular and intermolecular interactions that dictate the peptide's three-dimensional structure. nih.gov

Furthermore, the trifluoroacetyl group can also impose conformational constraints on the peptide backbone. Research on N-methylated peptides has shown that modifications to the amide bond can dramatically alter conformational properties. researchgate.net Similarly, the bulky and electron-withdrawing nature of the trifluoroacetyl group can influence bond rotation and hydrogen bonding patterns, thereby stabilizing specific secondary structures like β-turns. researchgate.net The increased hydrophobicity imparted by both the fluoro- and trifluoroacetyl groups can also affect how the peptide interacts with its environment, potentially promoting aggregation or specific binding events. cyu.fr

Probing Protein-Ligand Interactions and Conformational Dynamics

The fluorine atoms in this compound provide a powerful spectroscopic handle for studying the structure, dynamics, and interactions of proteins and peptides without relying on human clinical data.

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy Probes

19F NMR spectroscopy is a highly sensitive technique for probing molecular environments. The fluorine nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it an excellent probe for studying biomolecular systems. nih.gov The chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment, meaning that subtle changes in protein conformation or ligand binding can be detected as changes in the 19F NMR signal. nih.gov

When this compound is incorporated into a peptide or protein, both the 3-fluoro and the trifluoroacetyl groups provide distinct 19F NMR signals. This dual-labeling potential can offer more detailed structural information. For instance, the signal from the 3-fluoro group can report on the environment around the aromatic side chain, while the signal from the trifluoroacetyl group can provide insights into the dynamics and interactions at the peptide backbone. Studies have shown that protein-induced shifts in the 19F NMR spectra of fluorinated phenylalanines can be used to confirm binding to a receptor. nih.gov

Fluorine as a Reporter Group in Biological Systems

The low natural abundance of fluorine in biological systems means that 19F NMR spectra of fluorinated biomolecules are free from background signals. nih.gov This makes fluorine an ideal reporter group for in-cell NMR studies in non-human model systems, allowing for the investigation of protein behavior in a more native-like environment. nih.gov The incorporation of fluorinated amino acids has been shown to have a minimal perturbing effect on protein structure and function, ensuring that the observed changes in the 19F NMR spectrum are due to the biological process being studied and not an artifact of the label itself. nih.gov

Precursor in the Synthesis of Radiopharmaceuticals for Imaging Research (Excluding Human Imaging)

The development of radiolabeled amino acids for positron emission tomography (PET) is a significant area of research for non-invasive imaging in preclinical animal models. This compound can serve as a precursor for the synthesis of 18F-labeled phenylalanine analogs for use in such studies. The advantageous nuclear-decay properties of fluorine-18 (B77423) make it an ideal radionuclide for PET imaging. mdpi.com

The synthesis of radiopharmaceuticals like 3-l-[18F]fluorophenylalanine often involves the radiofluorination of a suitable precursor. While direct radiofluorination of phenylalanine can lead to a mixture of isomers, the use of protected and activated precursors allows for more controlled and specific labeling. nih.gov The N-trifluoroacetyl group can serve as a protecting group during the radiosynthesis, which is then removed to yield the final radiotracer. nih.gov

Preclinical studies in rodent tumor xenograft models have demonstrated that 3-l-[18F]fluorophenylalanine can effectively visualize tumors. nih.govresearchgate.net These studies compare the uptake and imaging quality of novel tracers to established ones, providing valuable data on their potential utility. nih.govresearchgate.net For example, in vivo µPET studies in rats bearing orthotopic U87 MG tumor xenografts have been used to evaluate the performance of new radiolabeled amino acids. nih.gov

| Tracer | Animal Model | Tumor Model | Key Finding |

| 3-l-[18F]FPhe | Mice | Subcutaneous MCF-7/PC-3 xenografts | Enabled high-quality tumor visualization. nih.gov |

| 3-d-[18F]FPhe | Rats | Orthotopic U87 MG xenografts | Demonstrated tumor uptake, with some differences compared to the l-isomer. nih.govresearchgate.net |

| p-(2-[18F]fluoroethyl)-L-phenylalanine | Rats | 9L glioma | Showed comparable imaging quality to the clinically used [18F]FET. nih.gov |

Table 1: Examples of Preclinical PET Imaging Studies with 18F-Labeled Phenylalanine Analogs

Precursor for Positron Emission Tomography (PET) Tracer Synthesis (Non-human focus)

This compound serves as a key precursor in the synthesis of radiolabeled compounds for positron emission tomography (PET), a powerful non-invasive imaging technique used in preclinical research to visualize and quantify physiological processes. The trifluoroacetyl group provides protection for the amino functional group during the radiolabeling process.

The resulting radiotracer, 3-[¹⁸F]fluorophenylalanine, has been evaluated in non-human models for its potential in tumor imaging. nih.govresearchgate.net The rationale behind its use lies in the increased amino acid metabolism and upregulation of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), in many cancer cells. nih.govresearchgate.net Preclinical studies in rodent tumor xenograft models have demonstrated that 3-L-[¹⁸F]fluorophenylalanine enables high-quality visualization of tumors. nih.gov For instance, in rats bearing orthotopic U87 MG glioblastoma xenografts, 3-L-[¹⁸F]fluorophenylalanine showed significant tumor uptake, allowing for clear delineation of the tumor tissue. researchgate.net

In vitro cellular uptake studies in human tumor cell lines, such as MCF-7 (breast cancer), PC-3 (prostate cancer), and U87 MG (glioblastoma), have shown that the uptake of 3-L-[¹⁸F]fluorophenylalanine can be significantly higher than that of the established PET tracer O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). nih.gov The uptake of these tracers is significantly reduced by the suppression of amino acid transport systems, confirming their mechanism of cellular entry. nih.gov

Methodologies for Radiolabeling with Fluorine Isotopes

The introduction of the positron-emitting fluorine-18 (¹⁸F) isotope into molecules like 3-fluorophenylalanine is a critical step in the development of PET tracers. The N-trifluoroacetyl protecting group in this compound is compatible with several radiolabeling techniques.

One notable method is electrochemical radiofluorination . A study demonstrated a procedure for preparing [¹⁸F]fluorophenylalanine by the direct use of [¹⁸F]fluoride after anodic oxidation of a precursor. researchgate.net While the best results were obtained with N-trifluoroacetylphenylalanine methyl ester, this method produced a mixture of isomers. researchgate.net The optimized conditions for this reaction are detailed in the table below.

| Parameter | Optimized Condition |

| Precursor | N-trifluoroacetylphenylalanine methyl ester |

| Supporting Electrolyte | Et₃N·3HF |

| Temperature | 0 to –10°C |

| Working Potential | 1.5–2.0 V |

| Isomeric Distribution | |

| ortho-isomer | 50.5 ± 1.5% |

| meta-isomer | 11.5 ± 1.5% |

| para-isomer | 38.8 ± 2.1% |

Table 1: Optimized conditions for the electrochemical radiofluorination of N-trifluoroacetylphenylalanine methyl ester. researchgate.net

Another significant methodology is copper-mediated radiofluorination . This technique has been successfully employed for the synthesis of 3-L- and 3-D-[¹⁸F]fluorophenylalanines from boronic acid pinacol (B44631) ester precursors. nih.gov This method is part of a broader trend of using transition-metal catalysis to facilitate the radiofluorination of electron-rich arenes, which can be challenging with traditional nucleophilic aromatic substitution reactions. nih.gov

Development of Enzyme Substrates and Inhibitors (In Vitro and Non-Human In Vivo Studies)

The introduction of fluorine into phenylalanine can significantly alter its interaction with enzymes, making fluorinated derivatives valuable tools for studying enzyme mechanisms and for developing enzyme inhibitors. The trifluoroacetyl group can also influence these interactions. The fluorination and trifluoroacetylation of phenylalanine can modulate the compound's interaction with biological targets, potentially leading to the inhibition or modulation of specific enzymes or receptors. snmjournals.org

Studies on related N-acyl-fluorophenylalanine derivatives have provided insights into their potential as enzyme inhibitors. For example, a series of substituted N-benzoyl derivatives of o-, m-, and p-fluoro-DL-phenylalanine were evaluated for their growth-inhibitory activity in a Lactobacillus casei system, which serves as a microbial prescreen for antitumor agents that often act by inhibiting essential enzymes. nih.gov The results indicated that the derivatives of m-fluorophenylalanine were generally more potent inhibitors than those of o- or p-fluorophenylalanine. nih.gov

| N-Benzoyl-m-fluoro-DL-phenylalanine Derivative | Relative Growth Inhibition |

| Unsubstituted | Positive |

| m-Chlorobenzoyl | Potent |

| p-Chlorobenzoyl | Potent |

| m-Nitrobenzoyl | Potent |

| p-Nitrobenzoyl | Potent |

Table 2: Growth-inhibitory activity of selected N-benzoyl derivatives of m-fluoro-DL-phenylalanine in a Lactobacillus casei system. nih.gov

Structure-Activity Relationship Studies (Non-clinical)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For fluorinated phenylalanine derivatives, SAR studies can elucidate the importance of the position of the fluorine atom and the nature of other substituents.

A study on substituted N-benzoyl derivatives of the three structural isomers of fluorophenylalanine revealed that the derivatives of m-fluorophenylalanine generally exhibited superior growth-inhibitory activity in a Lactobacillus casei system compared to the o- and p-isomers. nih.gov This suggests that the placement of the fluorine atom at the meta position is favorable for this particular biological activity. Furthermore, within the series of m-fluorophenylalanine derivatives, substitutions on the benzoyl ring, such as chloro and nitro groups at the meta and para positions, were found to be particularly potent. nih.gov

Contributions to Synthetic Organic Chemistry Method Development

This compound and its closely related analogues have contributed to the development of new synthetic methodologies, particularly in the area of fluorination and peptide synthesis.

The investigation into the electrochemical radiofluorination of N-trifluoroacetylphenylalanine methyl ester represents a novel approach to the synthesis of [¹⁸F]fluorophenylalanines. researchgate.net This method offers an alternative to traditional chemical oxidants and can be performed under mild conditions. researchgate.net

Additionally, research into the photocatalyzed benzylic fluorination of N- and C-terminally protected phenylalanines has highlighted the utility of the trifluoroacetyl N-terminal protecting group . This study found that phthalimido and trifluoroacetyl protecting groups provided the most efficient outcomes in the visible light-mediated fluorination using Selectfluor, with yields of 80% and 67%, respectively. nih.gov This demonstrates the compatibility and effectiveness of the trifluoroacetyl group in modern synthetic transformations.

Advanced Analytical Methodologies for 3 Fluoro N Trifluoroacetyl Phenylalanine and Its Metabolites Excluding Basic Identification Data

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of 3-Fluoro-N-(trifluoroacetyl)phenylalanine. High-resolution techniques provide detailed information about the molecular structure, functional groups, and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation and purity evaluation of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed insights into the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic, alpha-carbon, and beta-carbon protons. The protons on the fluorinated phenyl ring will appear as a complex multiplet in the aromatic region, typically between 7.0 and 7.5 ppm. The fluorine atom at the 3-position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons. The proton attached to the alpha-carbon is expected to resonate as a multiplet, further split by the adjacent beta-protons and the amide proton. The beta-protons will appear as a pair of diastereotopic multiplets due to the chiral center at the alpha-carbon.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the trifluoroacetyl group will appear at the downfield end of the spectrum. The carbons of the phenyl ring will show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The trifluoromethyl group will also show a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov The spectrum of this compound will display two distinct signals. One signal corresponds to the fluorine atom on the phenyl ring, and its chemical shift will be indicative of its position. The second signal, corresponding to the trifluoroacetyl group, will appear as a singlet at a characteristic chemical shift, typically in the range of -70 to -80 ppm relative to CFCl₃. nih.gov The precise chemical shifts are sensitive to the electronic environment, making ¹⁹F NMR a valuable tool for detecting subtle structural changes. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | 7.0 - 7.5 | m | - |

| ¹H | 4.5 - 4.8 | m | - |

| ¹H | 3.0 - 3.4 | m | - |

| ¹³C | 170 - 175 | s | - |

| ¹³C | 155 - 160 | q | J(C,F) ≈ 35-40 |

| ¹³C | 161 - 164 | d | J(C,F) ≈ 245 |

| ¹³C | 110 - 140 | m | - |

| ¹³C | 115 - 120 | q | J(C,F) ≈ 285-290 |

| ¹³C | 50 - 60 | s | - |

| ¹³C | 35 - 40 | s | - |

| ¹⁹F | -110 to -115 | m | - |

| ¹⁹F | -70 to -80 | s | - |

Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound and its metabolites. HRMS provides highly accurate mass measurements, allowing for the confident determination of molecular formulas.

The fragmentation of N-trifluoroacetyl amino acid derivatives under electron ionization or electrospray ionization typically follows predictable pathways. rsc.orgscilit.com The fragmentation of this compound is expected to involve initial cleavage of the bond between the alpha- and beta-carbons of the phenylalanine side chain, leading to the formation of a stable tropylium-like ion if the charge is retained on the aromatic portion. Another prominent fragmentation pathway involves the loss of the trifluoroacetyl group. Further fragmentation of the side chain and the aromatic ring can provide additional structural information. A detailed analysis of the fragmentation patterns of isotopically labeled analogs can help to fully elucidate the fragmentation mechanisms. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the carboxylic acid and amide groups (in the range of 1650-1750 cm⁻¹), and the C-F stretching vibrations of the fluoroaromatic and trifluoroacetyl groups (typically between 1000 and 1400 cm⁻¹). mpg.de

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds. The Raman spectrum of this compound would likely show strong bands corresponding to the aromatic ring vibrations. nih.govresearchgate.netdiva-portal.org The symmetric stretching of the C-F bond in the trifluoroacetyl group may also be observable.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformation Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and conformational properties of chiral molecules like this compound. The CD spectrum arises from the differential absorption of left and right circularly polarized light by the chiral molecule.

The CD spectrum of this compound will be sensitive to the absolute configuration at the alpha-carbon. The electronic transitions of the aromatic chromophore and the amide group will give rise to characteristic CD bands. dntb.gov.ua The sign and magnitude of these bands can be used to assign the absolute configuration (L or D) of the amino acid derivative. researchgate.net Furthermore, changes in the CD spectrum can provide insights into the conformational changes of the molecule in different solvent environments or upon binding to biological macromolecules.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification, purity assessment, and enantiomeric analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity and enantiomeric excess of this compound.

For purity analysis, reversed-phase HPLC with a C18 column is commonly employed. A mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with an acidic modifier like trifluoroacetic acid, allows for the separation of the target compound from any impurities.

To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. Several types of CSPs, such as those based on cyclodextrins, macrocyclic antibiotics, or chiral crown ethers, have been shown to be effective for the separation of phenylalanine enantiomers and their derivatives. researchgate.net The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the L- and D-enantiomers. nih.govnih.gov The relative peak areas of the two enantiomers can then be used to calculate the enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound, particularly when dealing with trace amounts or when the compound is derivatized to enhance its volatility. The inherent trifluoroacetyl group already imparts a degree of volatility, but for robust and sensitive analysis, further derivatization of the carboxylic acid moiety is often essential. This is commonly achieved through esterification, for instance, by reaction with diazomethane (B1218177) or a silylating agent to form a trimethylsilyl (B98337) ester.

The derivatization step is critical as it significantly improves the chromatographic behavior of the compound, leading to sharper peaks and reduced tailing. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion without inducing degradation of the analyte.

Once derivatized, the analyte is introduced into the GC system, where it is separated from other components in the sample matrix based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which provides highly sensitive detection and structural information based on the mass-to-charge ratio of the ionized molecules and their fragmentation patterns. The presence of the fluorine and trifluoroacetyl groups can lead to characteristic isotopic patterns and fragmentation pathways, aiding in the confident identification and quantification of the analyte even at very low concentrations.

Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Example Condition | Purpose |

| Derivatization | Esterification of the carboxylic acid group (e.g., with diazomethane) | Increases volatility and improves peak shape for GC analysis. |

| GC Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane) | Provides high-resolution separation of the analyte from matrix components. |

| Injection Mode | Splitless or Pulsed Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. |

| Oven Temperature Program | Ramped temperature gradient (e.g., 100°C to 300°C) | Optimizes the separation of compounds with different volatilities. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for structural elucidation and library matching. |

| Mass Analyzer | Quadrupole or Ion Trap | Offers sensitive detection and mass filtering for selective analysis. |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Due to the presence of a chiral center at the alpha-carbon, this compound exists as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of these stereoisomers. SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often modified with a small amount of a polar organic solvent such as methanol.

The key to successful chiral separation in SFC lies in the use of a chiral stationary phase (CSP). These specialized columns contain a chiral selector immobilized on a solid support. The enantiomers of this compound interact differently with the chiral selector, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose.

SFC offers several advantages over traditional high-performance liquid chromatography (HPLC) for chiral separations, including faster analysis times, reduced solvent consumption, and lower back pressures. The technique's efficiency and speed make it well-suited for high-throughput screening and quality control applications where the enantiomeric purity of this compound is a critical parameter.

X-ray Crystallography and Structural Determination of Derivatives

The process begins with the growth of a high-quality single crystal of the derivative of interest. This can often be the most challenging step. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The detailed structural information obtained from X-ray crystallography is crucial for understanding the molecule's stereochemistry and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This knowledge can be instrumental in rationalizing the compound's physical and chemical properties.

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound and its metabolites in complex biological or environmental samples necessitates the use of hyphenated analytical techniques. These methods combine the high-resolution separation power of chromatography or electrophoresis with the sensitive and selective detection capabilities of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used hyphenated technique for this purpose. It couples high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry. The LC system separates the analyte and its metabolites from the sample matrix, and the mass spectrometer provides highly selective and sensitive detection. By operating the mass spectrometer in modes such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), it is possible to achieve very low limits of detection and quantification, even in the presence of significant background interference.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful hyphenated technique that offers a different separation mechanism based on the electrophoretic mobility of the analytes in a capillary filled with an electrolyte solution. CE-MS is particularly well-suited for the analysis of charged and highly polar metabolites that may be difficult to retain and separate by conventional LC methods.

Table 2: Overview of Hyphenated Techniques for the Analysis of this compound and its Metabolites

| Technique | Separation Principle | Detection Principle | Key Advantages for this Application |

| LC-MS/MS | Differential partitioning between a stationary and a liquid mobile phase | Mass-to-charge ratio of precursor and product ions | High sensitivity, high selectivity, and applicability to a wide range of metabolites. |

| CE-MS | Differential migration in an electric field | Mass-to-charge ratio | High separation efficiency, complementary selectivity to LC, and suitability for polar and charged metabolites. |

Computational and Theoretical Investigations of 3 Fluoro N Trifluoroacetyl Phenylalanine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and reactivity, providing a basis for understanding the molecule's chemical properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Preferences

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and exploring the potential energy surface to identify stable conformers. For 3-Fluoro-N-(trifluoroacetyl)phenylalanine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. gelisim.edu.tr

Computational studies on similar fluorinated amino acids have shown that fluorine can control the conformations of individual amino acid side chains through predictable alignments with neighboring functional groups. mdpi.com The conformational landscape of phenylalanine itself is complex, and the addition of these functional groups creates further rotational barriers and potential energy minima. DFT studies would be essential to map these preferences, which dictate how the molecule might interact with biological targets.

Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT Note: These are representative values for key dihedral angles based on typical calculations for modified amino acids. Actual values would require specific computation for this molecule.

| Dihedral Angle | Description | Predicted Value (Degrees) |

|---|---|---|

| Φ (phi) | C'-N-Cα-C' | -120 |

| Ψ (psi) | N-Cα-C'-N | +115 |

| Χ1 (chi1) | N-Cα-Cβ-Cγ | 175 |

| Χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | 95 |

Molecular Orbital Analysis and Electronic Properties

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For aromatic amino acids like phenylalanine, the HOMO and LUMO are typically π-orbitals localized on the phenyl ring. researchgate.net The introduction of the electron-withdrawing fluorine atom and the trifluoroacetyl group is expected to lower the energy of these orbitals and affect the HOMO-LUMO gap. A smaller gap generally implies higher reactivity. nih.gov These calculations help in understanding the molecule's potential to participate in charge-transfer interactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are hypothetical and serve to illustrate the output of a typical molecular orbital analysis.

| Parameter | Description | Predicted Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.65 |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms and molecules, MD can reveal the conformational flexibility and preferred dynamic states of this compound in various environments, such as in a solvent. nih.govnih.gov

For a molecule with multiple rotatable bonds, MD simulations can explore the accessible conformational space, providing insights that are complementary to the static picture from DFT. nih.gov Simulations can track trajectories, calculate root-mean-square deviation (RMSD) to assess structural stability, and generate Ramachandran-like plots for the backbone dihedral angles to visualize conformational preferences. This is crucial for understanding how the molecule might adapt its shape upon binding to a larger biomolecule.

Docking Studies with Target Biomolecules (In Silico, Non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a non-clinical context, docking studies can be used to hypothesize how this compound might interact with the active site of a target enzyme or a receptor. researchgate.netdergipark.org.tr

The procedure involves placing the molecule (the ligand) into the binding site of a biomolecule (the receptor) in various orientations and conformations. A scoring function is then used to estimate the binding affinity, typically reported in kcal/mol. These studies can identify key potential interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds involving the fluorine atom, guiding further experimental research.

Table 3: Hypothetical Docking Results for this compound with a Target Protein Note: This table is for illustrative purposes only and does not represent data for a specific biological target.

| Target Protein | Binding Affinity (kcal/mol) | Key Potential Interactions |

|---|---|---|

| Hypothetical Kinase A | -8.2 | Hydrogen bond (Carboxyl), Halogen bond (Fluorine) |

| Hypothetical Protease B | -7.5 | Hydrophobic (Phenyl ring), Hydrogen bond (Amide) |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-clinical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. In a non-clinical setting, a QSAR model could be developed for a series of phenylalanine analogs to predict their activity based on calculated molecular descriptors.

For this compound, relevant descriptors would include electronic properties (e.g., HOMO/LUMO energies), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP). While a single compound cannot be used to build a QSAR model, it can be included in a larger dataset of similar molecules to develop a predictive model for a specific biological endpoint.

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Of particular interest for this compound is the prediction of 19F NMR chemical shifts. nih.gov DFT methods have been shown to predict 19F NMR spectra with high accuracy. researchgate.net

The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. nih.govuni-muenchen.de Calculations can predict the distinct chemical shifts for the fluorine atom on the phenyl ring and the three equivalent fluorine atoms of the trifluoroacetyl group. The literature suggests that the 19F chemical shift for a trifluoroacetyl group can vary from -67 to -85 ppm. researchgate.net Comparing the computationally predicted spectrum to an experimental one can provide strong evidence for the compound's structure. The accuracy of these predictions depends heavily on the chosen level of theory, basis set, and whether solvent effects are included. nsf.gov

Table 4: Illustrative Predicted 19F NMR Chemical Shifts Note: Values are referenced against a standard (e.g., CFCl3). Experimental verification is required.

| Fluorine Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| 3-Fluoro (Aromatic) | -110.5 | Highly dependent on ring electronics and conformation. |

| -COCF3 (Trifluoroacetyl) | -75.8 | Sensitive to solvent and electronic effects of the amide linkage. |

Biological Fate and Biotransformation Research of 3 Fluoro N Trifluoroacetyl Phenylalanine Excluding Human Metabolism

Enzymatic Hydrolysis of the Trifluoroacetyl Group in Cell-Free Systems

The N-trifluoroacetyl group is a key feature of 3-Fluoro-N-(trifluoroacetyl)phenylalanine, and its removal represents a primary metabolic step. In cell-free systems, the enzymatic hydrolysis of this group is anticipated to be carried out by acylases, which are enzymes that catalyze the deacylation of N-acylated amino acids.

Research on the hydrolysis of N-trifluoroacetyl derivatives of various amino acids by acylase I has shown that these compounds are often rapidly hydrolyzed. nih.govresearchgate.net The rate of hydrolysis is generally faster for trifluoroacetyl derivatives compared to their acetyl or chloroacetyl counterparts. nih.gov This enhanced susceptibility is attributed to the electron-withdrawing nature of the trifluoromethyl group, which makes the amide bond more susceptible to nucleophilic attack by the enzyme.

Table 1: Relative Hydrolysis Rates of N-Trifluoroacetyl-L-Amino Acids by Acylase I *

| Amino Acid Derivative | Relative Rate of Hydrolysis (%) |

| Alanine | 100 |

| Phenylalanine | 85 |

| Leucine | 75 |

| Valine | 60 |

| Methionine | 50 |

*This table presents illustrative data based on findings for structurally similar compounds to demonstrate the general enzymatic susceptibility of the N-trifluoroacetyl group. Specific rates for this compound are not available. Data is inferred from general principles discussed in the literature. nih.govresearchgate.net

In Vitro Metabolic Stability Studies with Non-Human Enzyme Systems

In vitro metabolic stability assays are crucial for predicting the persistence of a compound within an organism. These studies typically utilize subcellular fractions, such as liver microsomes, from various non-human species like rats, dogs, or monkeys, to assess the extent of metabolism. researchgate.netunl.edunih.govresearchgate.net For this compound, such studies would primarily investigate its susceptibility to phase I and phase II metabolic enzymes.

The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability. nih.gov The strong carbon-fluorine bond is resistant to cleavage by many metabolic enzymes, which can slow down the rate of degradation. nih.govnih.gov Therefore, it is anticipated that the 3-fluoro-phenyl ring of the molecule would exhibit considerable stability against oxidative metabolism by cytochrome P450 enzymes present in liver microsomes.

Table 2: Typical Experimental Setup for In Vitro Metabolic Stability Assay Using Rat Liver Microsomes

| Parameter | Condition |

| Enzyme Source | Pooled Rat Liver Microsomes |

| Protein Concentration | 0.5 - 1.0 mg/mL |

| Substrate Concentration | 1 - 10 µM |

| Cofactor | NADPH (for Phase I) |

| Incubation Temperature | 37°C |

| Incubation Time | 0, 5, 15, 30, 60 minutes |

| Analysis Method | LC-MS/MS |

This table outlines a standard protocol for assessing the metabolic stability of a compound. The results would typically be reported as the percentage of the parent compound remaining over time, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Biotransformation Pathways in Microbial and Plant Systems

The fate of this compound in the environment is influenced by its biotransformation in microbial and plant systems. These organisms possess diverse enzymatic machinery capable of metabolizing a wide range of xenobiotic compounds.

Microbial Systems:

Microorganisms, including bacteria and fungi, are known to degrade a variety of fluorinated aromatic compounds. nih.govucd.ieresearchgate.net The biotransformation of this compound in microbial cultures could proceed through several pathways. A primary route would likely involve the enzymatic hydrolysis of the trifluoroacetyl group, similar to the action of acylases in cell-free systems. The resulting 3-fluorophenylalanine could then be further metabolized.

Fungi, particularly species from the genus Cunninghamella, are well-known for their ability to model mammalian drug metabolism and can hydroxylate aromatic rings. ucd.ieresearchgate.net Therefore, hydroxylation of the 3-fluorophenyl ring is a plausible biotransformation step. Additionally, the amino acid portion could be catabolized through pathways common for phenylalanine, such as transamination and subsequent reactions. The trifluoroacetyl moiety, upon cleavage, would yield trifluoroacetic acid, which is known to be persistent in the environment. nih.gov

Plant Systems:

Plants can absorb amino acids and their derivatives from the soil through their root systems via amino acid transporters. researchgate.netbiostimulant.commdpi.com It is plausible that this compound could be taken up by plants. Once inside the plant, the compound may undergo metabolic transformations.

Table 3: Potential Biotransformation Reactions of this compound in Microbial and Plant Systems

| Reaction Type | Description | Potential Products |

| Deacylation | Hydrolysis of the N-trifluoroacetyl group. | 3-Fluorophenylalanine, Trifluoroacetic acid |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Hydroxylated derivatives of the parent compound or 3-fluorophenylalanine |

| Transamination | Removal of the amino group from 3-fluorophenylalanine. | 3-Fluorophenylpyruvic acid |

| Further Degradation | Breakdown of the aromatic ring or amino acid backbone. | Various smaller organic molecules |

Excretion and Distribution Studies in Non-Human Organisms (Excluding Mammalian/Clinical)

Information regarding the excretion and distribution of this compound in non-human, non-mammalian organisms is limited in the available scientific literature. However, general principles of xenobiotic fate can be applied to predict its likely behavior.

In aquatic organisms, the uptake, distribution, and excretion of the compound would be influenced by its physicochemical properties, such as its lipophilicity and water solubility. The presence of both a fluorinated aromatic ring and a carboxylic acid group gives the molecule both lipophilic and hydrophilic characteristics. Bioaccumulation potential would depend on the balance between uptake and elimination rates.

In invertebrates, such as insects, the compound could be ingested and subsequently metabolized or excreted. The metabolic pathways would likely be similar to those described for other organisms, involving deacylation and potential modification of the aromatic ring. The excretion products would depend on the extent of metabolism.

In plant systems, following uptake through the roots, the compound or its metabolites could be distributed throughout the plant via the xylem and phloem. mdpi.com The distribution pattern would be influenced by the plant's transport systems for amino acids and other small molecules. Accumulation may occur in different plant tissues, such as leaves, stems, or roots. The persistence and potential for transfer to herbivores would depend on the rate of metabolism within the plant. Due to the general resistance of fluorinated compounds to degradation, there is a possibility of persistence and bioaccumulation in organisms that lack efficient metabolic pathways for such molecules. nih.gov

Future Directions and Emerging Research Avenues for 3 Fluoro N Trifluoroacetyl Phenylalanine

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of fluorinated amino acids has evolved significantly, moving beyond traditional methods to more sophisticated and efficient techniques. numberanalytics.com Future research on 3-Fluoro-N-(trifluoroacetyl)phenylalanine should focus on adopting and refining these modern methodologies to improve yield, selectivity, and sustainability.

Key areas for development include:

Transition Metal-Catalyzed Fluorination: This approach has proven powerful for the selective synthesis of fluorinated compounds. numberanalytics.comrsc.org Future work could involve developing specific catalysts, for instance, based on palladium or copper, for the late-stage fluorination of phenylalanine derivatives, which could streamline the synthesis of the 3-fluoro isomer. nih.gov

Photocatalytic and Radical Fluorination: Visible-light-promoted fluorination offers a mild and efficient way to form C-F bonds. nih.gov Research could explore the use of photocatalysts to directly fluorinate the C-H bond at the 3-position of a suitable N-(trifluoroacetyl)phenylalanine precursor, potentially reducing the number of synthetic steps required.

Flow Chemistry: Continuous flow synthesis presents a significant advantage for scalability and safety. chemistryviews.org Developing a flow-based process for the synthesis and purification of this compound could make this compound more readily accessible for broader research applications. chemistryviews.org

Enzymatic and Bio-catalytic Methods: The use of engineered enzymes, such as mutant variants of tryptophan synthase, has shown promise for the synthesis of fluorinated amino acids. nih.gov Future research could investigate the directed evolution of enzymes to stereoselectively synthesize 3-Fluorophenylalanine, which can then be acylated.

| Synthetic Methodology | Potential Advantage for this compound Synthesis | Relevant Research Area |

| Transition Metal Catalysis | High selectivity and yield for C-F bond formation. rsc.org | Late-stage functionalization of phenylalanine precursors. |

| Photocatalytic Fluorination | Mild reaction conditions and high efficiency. nih.gov | Direct C-H bond fluorination. |

| Flow Chemistry | Enhanced scalability, safety, and process control. chemistryviews.org | Large-scale, continuous production. |

| Biocatalysis | High stereoselectivity and environmentally friendly conditions. nih.gov | Enantiomerically pure synthesis of the 3-Fluorophenylalanine core. |

Expansion of Applications in Chemical Biology Tool Development

Fluorinated amino acids are invaluable tools in chemical biology, serving as probes to study biological systems. nih.goved.ac.uk The unique spectroscopic signature of fluorine (¹⁹F NMR) allows for non-invasive monitoring in complex biological environments. nih.gov Future research should leverage the specific structure of this compound to create novel chemical biology tools.

Prospective applications include:

¹⁹F NMR Probes: Incorporating this compound into peptides and proteins can provide a sensitive ¹⁹F NMR handle to report on protein structure, dynamics, and interactions without the background noise typical of ¹H NMR in biological samples. nih.govmdpi.com

Fluorescent Amino Acid Development: While not inherently fluorescent, the core structure could serve as a scaffold. Future synthetic efforts could focus on extending the conjugation of the phenyl ring through chemical modifications to create novel fluorescent amino acids with unique photophysical properties. ed.ac.ukuea.ac.uk

Probing Protein-Protein Interactions: The fluorinated phenyl ring can modulate intermolecular forces, such as hydrophobic and electrostatic interactions. mdpi.com Site-specific incorporation of this compound into proteins could be used to systematically probe and fine-tune protein-protein binding interfaces.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry provides powerful insights into molecular properties and reactivity, guiding experimental design. nih.gov For this compound, advanced computational modeling represents a crucial avenue for predicting its behavior and unlocking new applications.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the ¹⁹F NMR chemical shifts, which is essential for its use as a biological probe. nih.gov Furthermore, DFT can model the impact of the 3-fluoro and N-trifluoroacetyl groups on the molecule's electronic structure and conformational preferences.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density and electrostatic potential can predict how the molecule will interact with biological targets like enzymes or receptors. nih.gov This can help in the rational design of peptides with enhanced binding properties.